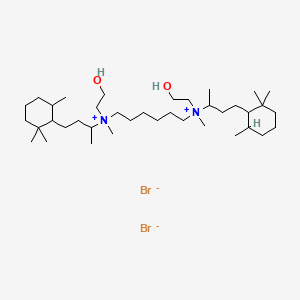![molecular formula C14H10N2Na2O6S B13787877 2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt](/img/structure/B13787877.png)
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt is a synthetic azo dye known for its vibrant color and stability. It is commonly used in various industrial applications, including textile dyeing and as a pH indicator. The compound is also known by its synonym, Mordant Yellow 7 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-Hydroxy-3-methylbenzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Breakdown products include smaller aromatic compounds and sulfonic acids.
Reduction: Aromatic amines such as 4-aminobenzenesulfonic acid and 2-Hydroxy-3-methylbenzoic acid are formed.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in analytical chemistry for complexometric titrations.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various consumer products
Mécanisme D'action
The compound exerts its effects primarily through its azo bond, which can interact with various molecular targets. The azo bond can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological pathways. The sulfonic acid group enhances the compound’s solubility and stability, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mordant Yellow 1: Another azo dye with similar applications but different molecular structure.
Mordant Yellow 3: Known for its use in textile dyeing, with slightly different chemical properties.
Mordant Yellow 5: Used in similar applications but has different solubility and stability characteristics
Uniqueness
2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt stands out due to its high stability, vibrant color, and versatility in various applications. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C14H10N2Na2O6S |
|---|---|
Poids moléculaire |
380.29 g/mol |
Nom IUPAC |
disodium;4-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N2O6S.2Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2 |
Clé InChI |
HSMKYUPVPFDCDV-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


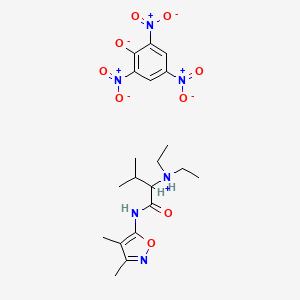
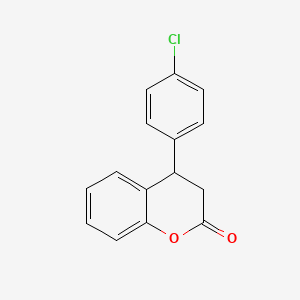

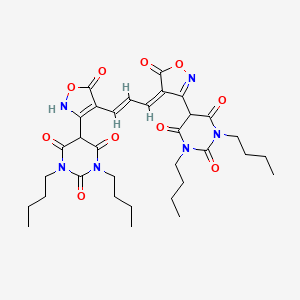

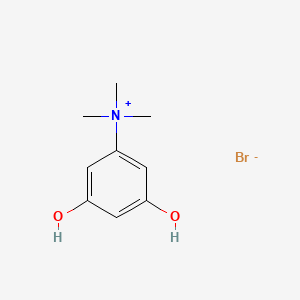

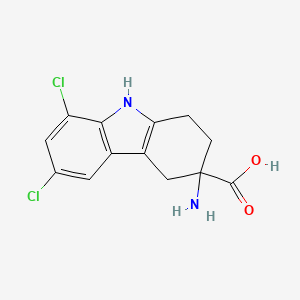

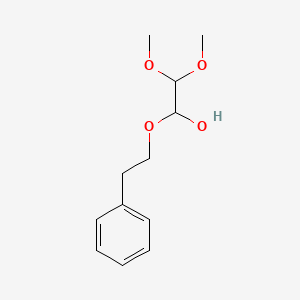
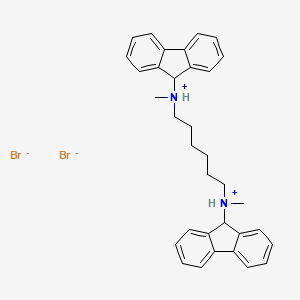
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)

